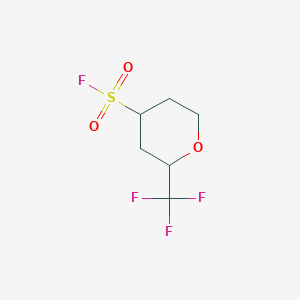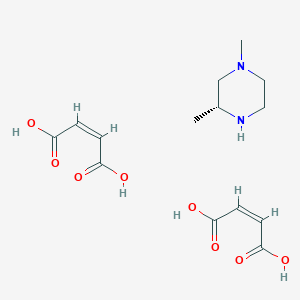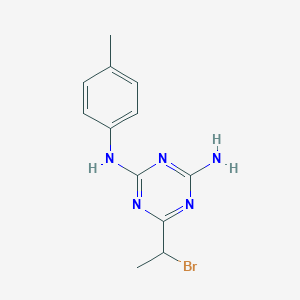
2-(Trifluoromethyl)oxane-4-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)oxane-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H8F4O3S and a molecular weight of 236.19 g/mol It is characterized by the presence of a trifluoromethyl group, an oxane ring, and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)oxane-4-sulfonyl fluoride can be achieved through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method is advantageous due to its mild reaction conditions and the use of readily available reagents. The process typically involves the use of a chlorine–fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) as the fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the fluorination process . The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)oxane-4-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethyl and oxane groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of sulfonyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.
Applications De Recherche Scientifique
2-(Trifluoromethyl)oxane-4-sulfonyl fluoride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)oxane-4-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acid residues in proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites, leading to the modification or inhibition of enzyme activity. This reactivity is exploited in the design of enzyme inhibitors and other biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)tetrahydro-2H-pyran-4-sulfonyl fluoride: Similar in structure but with a different ring system.
Trifluoromethanesulfonyl fluoride: Lacks the oxane ring but contains the trifluoromethyl and sulfonyl fluoride groups.
Uniqueness
2-(Trifluoromethyl)oxane-4-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, oxane ring, and sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(trifluoromethyl)oxane-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O3S/c7-6(8,9)5-3-4(1-2-13-5)14(10,11)12/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFDZHUXJFEYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613133.png)
![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)
![3-benzoyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2613137.png)
![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-[(furan-2-yl)methyl]-2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2613141.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![7-(4-chlorophenyl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
